2,4-Dimethyloctane
Overview
Description
2,4-Dimethyloctane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that consists of a chain of eight carbon atoms with two methyl groups attached to the second and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites. The process is optimized to maximize yield and purity of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide, water, and heat.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as methane, ethane, and propane.
Scientific Research Applications
2,4-Dimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations
Mechanism of Action
As a hydrocarbon, 2,4-Dimethyloctane primarily exerts its effects through physical interactions rather than specific biochemical pathways. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. In combustion reactions, it undergoes oxidation to produce energy .
Comparison with Similar Compounds
- 2,3-Dimethyloctane
- 2,5-Dimethyloctane
- 3,4-Dimethyloctane
Comparison: 2,4-Dimethyloctane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. These differences are crucial in applications where precise control over compound behavior is required .
Properties
IUPAC Name |
2,4-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVTTRPEXFVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871051 | |
Record name | 2,4-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4032-94-4 | |
Record name | Octane, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.